

# tBuBrettPhos Pd G3 C-N cross-coupling protocol

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## Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

Cat. No.: S820276

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## Understanding tBuBrettPhos Pd G3

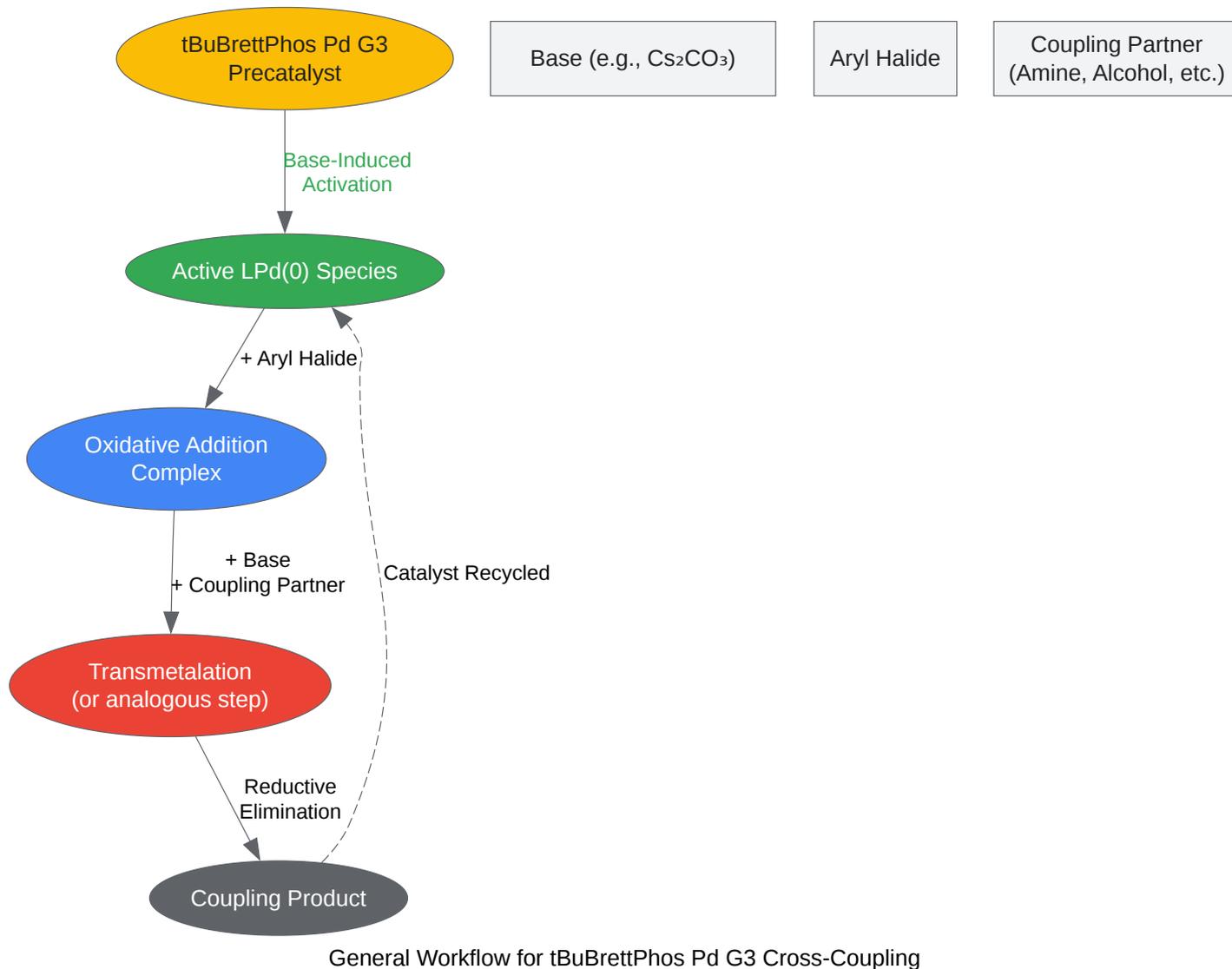
**tBuBrettPhos Pd G3** is a third-generation Buchwald precatalyst, part of a class of catalysts designed for superior performance in cross-coupling reactions.

Property	Description
<b>Chemical Name</b>	Methanesulfonato(2-di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) [1] [2]
<b>CAS Number</b>	1536473-72-9 [1] [2]
<b>Appearance</b>	Brown-green solid [2]
<b>Melting Point</b>	119-131 °C [1] [2]
<b>Assay</b>	≥ 96% [1]
<b>Key Features</b>	Air, moisture, and thermally stable; highly soluble in common organic solvents [1] [3]

A key advantage of G3 precatalysts is their designed activation pathway. They quantitatively generate the active LPd(0) species under mild basic conditions, leading to faster reaction initiation and higher efficiency

[3].

The diagram below illustrates the general catalytic cycle and key experimental setup principles for cross-coupling reactions using this precatalyst.



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## Documented Reaction Scope and Performance

While a dedicated C-N protocol is not available, the tables below summarize the proven reactivity of **tBuBrettPhos Pd G3** based on the search results, which can inform experimental design.

**Table 1: Cross-Coupling Reactions Facilitated by tBuBrettPhos Pd G3** [1] [3]

Reaction Type	Bond Formed	Key Applications & Notes
C-N Cross-Coupling	C-N	N-arylation of primary amides, amino acid esters (minimal racemization), and amidines [3] [2].
C-O Cross-Coupling	C-O	Coupling of (hetero)aryl halides with alcohols (including fluorinated alcohols); synthesis of diaryl ethers [4] [3].
C-C Cross-Coupling	C-C	Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings [1].
Other Couplings	C-S, C-F, C-CF <sub>3</sub>	Hydroxylation of aryl/heteroaryl halides; formation of C-S bonds [1] [3].

**Table 2: Example Performance in C-O Coupling of Aryl Bromides with Trifluoroethanol** [4]

Conditions: 1 mol% **tBuBrettPhos Pd G3**, Cs<sub>2</sub>CO<sub>3</sub>, Toluene, 100 °C, 1-2 hours.

Aryl Bromide Substrate	Product Yield	Key Observation
Electron-rich (e.g., with morpholinyl, methoxy groups)	High yields (e.g., 89% isolated)	Reaction times of 0.5-2 hours.
Electron-deficient (with ester, ketone, nitro groups)	Excellent yields	Good tolerance for acidic $\alpha$ -protons.
Heteroaryl bromides (pyridines, quinolines, etc.)	Effective coupling	Some reactions successful at 80°C.

## Guidance for Protocol Development

Since a direct C-N protocol is unavailable, here are steps to develop one:

- **Consult Primary Literature:** The most detailed protocols are often in original research papers. I suggest searching scientific databases for articles using **tBuBrettPhos Pd G3** in C-N coupling, particularly Buchwald-Hartwig amination.
- **Leverage General Principles:** The successful C–O coupling protocol provides a strong starting point [4]. Toluene is an effective solvent, and Cs<sub>2</sub>CO<sub>3</sub> is a suitable mild base. The catalyst loading is typically 1 mol%.
- **Adapt from Analogous Catalysts:** Technical documents for other Buchwald G3/G4 precatalysts provide detailed C-N coupling procedures [3]. While not identical, the core principles—handling, activation, and reaction setup—are directly transferable to **tBuBrettPhos Pd G3**.

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## References

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